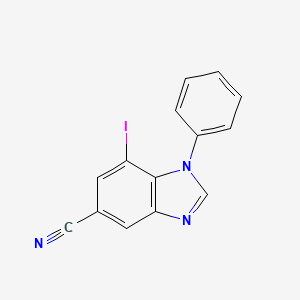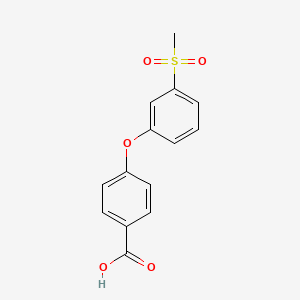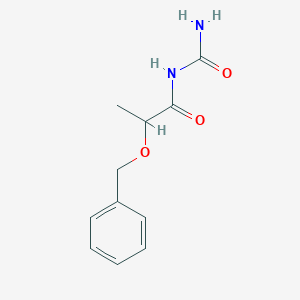
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile
Descripción general
Descripción
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound that features a bromopyridine moiety linked to a tetrahydropyran ring via an aminomethyl group
Métodos De Preparación
The synthesis of 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the bromopyridine derivative, which is then reacted with an aminomethyl tetrahydropyran intermediate. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Researchers are exploring its use in the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar compounds to 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile include:
4-Cyanotetrahydropyran: A simpler analog with a nitrile group attached to a tetrahydropyran ring.
Tetrahydro-2H-pyran-2-yl derivatives: These compounds share the tetrahydropyran core but differ in their substituents, leading to varied chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14BrN3O |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
4-[[(6-bromopyridin-2-yl)amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C12H14BrN3O/c13-10-2-1-3-11(16-10)15-9-12(8-14)4-6-17-7-5-12/h1-3H,4-7,9H2,(H,15,16) |
Clave InChI |
QMBXCYHGGWCJKQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CNC2=NC(=CC=C2)Br)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-benzo[d][1,2,3]triazol-1-ol dihydrate](/img/structure/B8361473.png)


